molecular formula C15H25O3P B14345356 Diethyl (5-tert-butyl-2-methylphenyl)phosphonate CAS No. 98910-93-1

Diethyl (5-tert-butyl-2-methylphenyl)phosphonate

Cat. No.: B14345356
CAS No.: 98910-93-1
M. Wt: 284.33 g/mol
InChI Key: QZYYHVPAWBFUMU-UHFFFAOYSA-N
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Description

Diethyl (5-tert-butyl-2-methylphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (5-tert-butyl-2-methylphenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable aryl halide under conditions that promote the formation of the phosphonate ester. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an aryl halide in the presence of a base to form the desired phosphonate . This reaction can be catalyzed by various metal catalysts, such as palladium or copper, to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl (5-tert-butyl-2-methylphenyl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . Reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonate group can yield phosphonic acids, while nucleophilic substitution can produce a variety of substituted phosphonates .

Mechanism of Action

Properties

CAS No.

98910-93-1

Molecular Formula

C15H25O3P

Molecular Weight

284.33 g/mol

IUPAC Name

4-tert-butyl-2-diethoxyphosphoryl-1-methylbenzene

InChI

InChI=1S/C15H25O3P/c1-7-17-19(16,18-8-2)14-11-13(15(4,5)6)10-9-12(14)3/h9-11H,7-8H2,1-6H3

InChI Key

QZYYHVPAWBFUMU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=CC(=C1)C(C)(C)C)C)OCC

Origin of Product

United States

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